

Technical Support Center: AP14145 Hydrochloride In Vivo Delivery

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Compound of Interest		
Compound Name:	AP14145 hydrochloride	
Cat. No.:	B10825825	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AP14145 hydrochloride** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AP14145 hydrochloride and what is its primary mechanism of action?

AP14145 hydrochloride is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3][4] Its primary mechanism of action is to inhibit KCa2.2 (SK2) and KCa2.3 (SK3) channels by decreasing the calcium sensitivity of the channel. This inhibition leads to a prolongation of the atrial effective refractory period (AERP), which is beneficial in models of atrial fibrillation.[1][2]

Q2: What are the recommended solvents and storage conditions for AP14145 hydrochloride?

AP14145 hydrochloride is soluble in DMSO and ethanol up to 100 mM.[1][3] For long-term storage, it is recommended to store the compound at -20°C.[1][3]

Q3: What is a suitable vehicle for in vivo administration of AP14145 hydrochloride?

A commonly used vehicle for intravenous (IV) administration in rodents is a solution of 50% PEG 400 and 50% sterile saline.[1] It is crucial to ensure the final solution is sterile-filtered before use.[1]



Q4: Does **AP14145 hydrochloride** have significant central nervous system (CNS) side effects?

Studies have shown that **AP14145 hydrochloride** does not appear to trigger acute CNS effects in mice at doses effective for cardiac modulation, unlike some other KCa2 channel inhibitors.[2] However, as KCa2 channels are expressed in the CNS, monitoring for neurological side effects is always a prudent measure.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause	Suggested Solution
Precipitation of AP14145 hydrochloride in the formulation.	- Incorrect solvent or vehicle used The concentration of the compound exceeds its solubility in the chosen vehicle The temperature of the solution has dropped, reducing solubility.	- Ensure the use of a recommended vehicle such as 50% PEG 400 in sterile saline for in vivo studies.[1]- Prepare the formulation fresh before each experiment Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.
Inconsistent or lack of expected biological effect in vivo.	- Improper formulation or incomplete dissolution of the compound Incorrect dosage or administration route Degradation of the compound due to improper storage or handling.	- Verify the formulation preparation procedure and ensure complete dissolution of AP14145 hydrochloride Confirm the calculated dosage and the accuracy of the administration technique (e.g., proper IV injection) Ensure the compound has been stored correctly at -20°C and protected from light.
Observation of unexpected adverse effects.	- Off-target effects at higher concentrations The administration rate is too rapid, leading to acute toxicity Contamination of the formulation.	- Consider performing a dose- response study to determine the optimal therapeutic window with minimal side effects Administer the compound as a slower bolus injection or a constant rate infusion.[1]- Ensure aseptic techniques are used during formulation preparation and that all components are sterile.
Difficulty in translating in vitro results to in vivo outcomes.	- Differences in drug metabolism and	- Conduct pharmacokinetic studies to determine the



pharmacokinetics between in vitro and in vivo systems.- The presence of plasma protein binding in vivo, reducing the free concentration of the drug.

concentration of AP14145 hydrochloride in plasma and target tissues over time.Correlate the in vivo efficacy with the measured unbound drug concentrations.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of AP14145

Parameter	Value	Channel/Assay	Reference
IC50	1.1 μΜ	KCa2.2 (SK2) and KCa2.3 (SK3)	[2]
EC50 of Ca2+ on KCa2.3 (Control)	0.36 μΜ	KCa2.3	[2]
EC50 of Ca2+ on KCa2.3 (with 10 μM AP14145)	1.2 μΜ	KCa2.3	[2]
IC50 on hERG (KV11.1)	71.8 μΜ	hERG	[2]
IC50 on Kir3.1/Kir3.4 (IKACh)	9.3 μΜ	Kir3.1/Kir3.4	[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145



Species	Dose	Administration Route	Key Finding	Reference
Rat	2.5 and 5 mg/kg	IV bolus	Increased atrial effective refractory period (AERP).	[2]
Pig	5 mg/kg	IV bolus	Cmax of 8355 nmol/L, t½ of 24.3 minutes.	[4]
Guinea Pig	13.3 mg/kg (infused)	IV infusion	Increased AERP without prolonging the QTc interval.	[3][5]

Experimental Protocols

In Vivo Administration of AP14145 Hydrochloride in Rats

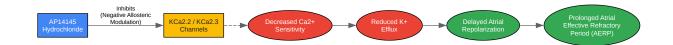
This protocol is adapted from Simó-Vicens et al., 2017.[1]

- Formulation Preparation:
 - Dissolve AP14145 hydrochloride in a vehicle consisting of 50% polyethylene glycol
 (PEG) 400 and 50% sterile saline to achieve the desired concentration (e.g., 5 mg/mL).[1]
 - Ensure the solution is clear and free of particulates.
 - Sterile filter the final solution using a 0.22 μm filter before administration.[1]
- Animal Model:
 - Male Sprague-Dawley rats are commonly used.[2]
- Administration:



- For bolus injections, administer the prepared formulation intravenously (e.g., via the tail vein) over a defined period (e.g., 30 seconds).[1]
- For constant rate infusion, use a syringe pump to deliver the formulation at a specific rate (e.g., 40 mg/kg/h) over a set duration (e.g., 20 minutes).[1]
- Monitoring:
 - Continuously monitor relevant physiological parameters, such as the electrocardiogram (ECG), to measure the atrial effective refractory period (AERP).

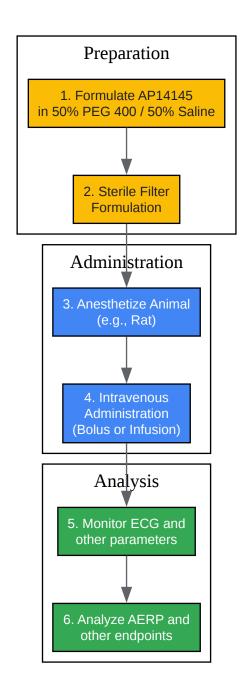
Visualizations



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Caption: Signaling pathway of AP14145 hydrochloride.





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Caption: Experimental workflow for in vivo AP14145 studies.

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